molecular formula C11H16BN3O2 B2856565 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2304634-11-3

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B2856565
CAS RN: 2304634-11-3
M. Wt: 233.08
InChI Key: UGOVUWVFNUQHEC-UHFFFAOYSA-N
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Description

“1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C10H17BN2O2 . It has an average mass of 208.065 Da and a monoisotopic mass of 208.138306 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a boronate ester group . The boronate ester group includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a three-membered ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 308.3±15.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 140.3±20.4 °C . The index of refraction is 1.505 . The molar refractivity is 58.3±0.5 cm3 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Compounds similar to 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile serve as key intermediates in the synthesis of heterocyclic compounds. For instance, they are utilized as building blocks in the preparation of heterocyclic compounds through one-pot multicomponent reactions, showcasing their versatility in synthetic organic chemistry (Patel, 2017).

Corrosion Inhibition

Derivatives of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile exhibit excellent corrosion inhibition properties. Research shows that such derivatives can serve as effective inhibitors for mild steel in hydrochloric acid, offering potential applications in industrial corrosion protection (Abdel Hameed et al., 2020), (Yadav et al., 2016).

Antimicrobial Activity

Novel pyrazole-4-carbonitrile derivatives synthesized from compounds similar to the one have been evaluated for their antimicrobial properties. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Precursor for Biologically Important Compounds

These compounds are pivotal in the synthesis of biologically significant molecules. For example, pyrazole-4-carbonitrile derivatives have been explored as precursors for the synthesis of antileishmanial agents, highlighting their importance in the discovery of new therapeutic agents (Faria et al., 2013).

Mechanism of Action

Target of Action

It is patented as a reagent to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors . Therefore, it can be inferred that the compound might interact with PI3 kinases, which play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-15(5)14-9/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOVUWVFNUQHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile

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